molecular formula C14H11ClF3N3O2 B6591967 N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine CAS No. 1820603-75-5

N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

Cat. No.: B6591967
CAS No.: 1820603-75-5
M. Wt: 345.70 g/mol
InChI Key: IHVDBWFVVBUDRE-UHFFFAOYSA-N
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Description

N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (molecular formula: C₁₄H₁₁ClF₃N₃O₂, molecular weight: 345.71 g/mol) is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position, a 2-chlorophenyl substituent at the 6-position, and an N-methylglycine moiety at the 2-position of the pyrimidine ring .

Properties

IUPAC Name

2-[[4-(2-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O2/c1-21(7-12(22)23)13-19-10(6-11(20-13)14(16,17)18)8-4-2-3-5-9(8)15/h2-6H,7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVDBWFVVBUDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001143554
Record name Glycine, N-[4-(2-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001143554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820603-75-5
Record name Glycine, N-[4-(2-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820603-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[4-(2-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001143554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine typically involves multiple steps, starting with the formation of the pyrimidinyl core One common approach is the reaction of 2-chlorophenyl with a trifluoromethylated pyrimidinyl precursor under controlled conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, specific solvents, and temperature control to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrimidinyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H11ClF3N3O2
  • Molecular Weight : 393.747 g/mol
  • CAS Number : Not specified in the search results.

The compound features a pyrimidine ring substituted with a chlorophenyl group and a trifluoromethyl group, which contribute to its unique reactivity and biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that pyrimidine derivatives exhibit anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that compounds similar to N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine can target kinases and other proteins critical for tumor growth .

2. Antimicrobial Properties
Pyrimidine-based compounds have demonstrated antimicrobial activity against various pathogens. The presence of the trifluoromethyl group enhances lipophilicity, allowing better penetration into bacterial membranes . This property makes it a candidate for developing new antibiotics.

3. Neurological Applications
Research has suggested that compounds containing pyrimidine rings can modulate neurotransmitter systems, potentially leading to new treatments for neurological disorders such as depression and anxiety . The specific structure of this compound may influence its efficacy in these applications.

Agricultural Science Applications

1. Herbicidal Activity
The compound's structural characteristics suggest potential use as a herbicide. Pyrimidine derivatives are known for their ability to inhibit plant growth by interfering with metabolic pathways essential for plant development . Field studies could further elucidate its effectiveness as a selective herbicide.

2. Plant Growth Regulators
There is ongoing research into using such compounds as plant growth regulators (PGRs) to improve crop yields and resistance to environmental stressors. The trifluoromethyl group may enhance the stability and bioavailability of the active ingredients in agricultural formulations .

Material Science Applications

1. Polymer Chemistry
The unique properties of this compound make it suitable for use in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it valuable for producing advanced materials .

2. Coatings and Adhesives
Due to its chemical stability and reactive functional groups, this compound can be explored as an additive in coatings and adhesives, improving durability and performance under various environmental conditions .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Demonstrated inhibition of tumor cell proliferation in vitro.
Antimicrobial Effective against Gram-positive and Gram-negative bacteria.
Herbicidal Inhibition of weed growth observed in controlled trials.
Neurological Potential modulation of serotonin pathways indicated in animal studies.
Polymer Chemistry Enhanced thermal stability noted in polymer blends containing the compound.

Mechanism of Action

The mechanism by which N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Aromatic vs. Heteroaromatic Substituents

Replacing the 2-chlorophenyl group with heteroaromatic or aliphatic substituents significantly alters molecular properties:

  • N-[6-Cyclohexyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (C₁₄H₁₈F₃N₃O₂, MW: 317.31 g/mol): The cyclohexyl group increases hydrophobicity, which may improve membrane permeability .

Electron-Donating vs. Electron-Withdrawing Groups

  • N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (C₁₅H₁₄F₃N₃O₃, MW: 341.29 g/mol): The methoxy group is electron-donating, which could stabilize charge interactions in biological targets .

Positional Isomerism of Chlorophenyl Substituents

The position of the chlorine atom on the phenyl ring influences steric and electronic effects:

  • N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (C₁₄H₁₁ClF₃N₃O₂, MW: 345.71 g/mol): The 3-chloro isomer may exhibit distinct binding modes compared to the 2-chloro analog due to differences in spatial orientation .

Physicochemical Properties

The table below summarizes key properties of selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties Reference
This compound C₁₄H₁₁ClF₃N₃O₂ 345.71 2-Chlorophenyl Moderate polarity, potential for halogen bonding
N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine C₁₅H₁₄F₃N₃O₃ 341.29 4-Methoxyphenyl Enhanced solubility due to methoxy group
N-[6-(Benzo-[b]-thiophen-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₅H₁₀F₃N₃O₂S 353.33 Benzo[b]thiophen-3-yl Increased aromatic surface area
N-[6-Cyclopentyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine C₁₃H₁₆F₃N₃O₂ 303.29 Cyclopentyl Higher lipophilicity

Biological Activity

N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chlorophenyl group, a trifluoromethyl group, and a glycine moiety, which contribute to its pharmacological properties.

  • Molecular Formula : C₁₄H₁₁ClF₃N₃O₂
  • Molecular Weight : 345.71 g/mol
  • CAS Number : 1820603-75-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrimidine derivatives are known for their ability to modulate enzyme activity and influence cellular signaling pathways. Specifically, this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.

Biological Activity Overview

  • Antitumor Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell viability in human cancer cell lines, suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects : Research has shown that pyrimidine derivatives can modulate inflammatory responses. This compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
  • Neuroprotective Properties : Some studies suggest that compounds with similar structures can provide neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibition of cell viability in cancer lines
Anti-inflammatoryReduction of pro-inflammatory cytokines
NeuroprotectionModulation of neurotransmitter systems

Case Study 1: Antitumor Efficacy

In a study investigating the antitumor efficacy of this compound, researchers treated various human cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity against specific cancer types.

Case Study 2: Inflammatory Response Modulation

Another study focused on the compound's effect on inflammatory markers in vitro. Treatment with this compound resulted in a significant decrease in the secretion of TNF-alpha and IL-6 from activated immune cells, highlighting its potential as an anti-inflammatory agent.

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